Cas no 56242-67-2 (N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine)

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a dihydrothiazole core linked to a 4-methoxyphenyl group. This structure imparts unique reactivity and potential applications in medicinal chemistry and agrochemical research. The thiazoline ring offers versatility as a synthetic intermediate, while the methoxyphenyl moiety may enhance solubility and bioavailability. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's stability under standard conditions facilitates handling and storage. Analytical characterization is straightforward via NMR and LC-MS techniques. This scaffold is of interest for further functionalization to explore novel bioactive derivatives.
N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine structure
56242-67-2 structure
Product Name:N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS No:56242-67-2
MF:C10H12N2OS
MW:208.280080795288
CID:379142
PubChem ID:291787
Update Time:2025-10-30

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiazolamine,4,5-dihydro-N-(4-methoxyphenyl)-
    • (4,5-DIHYDRO-THIAZOL-2-YL)-(4-METHOXY-PHENYL)-AMINE
    • N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-3-ium-2-amine
    • (4,5-dihydro-thiazol-2-yl)-(4-fluoro-benzyl)-amine
    • AC1MBY2S
    • CTK0B8213
    • HMS1531P13
    • Maybridge4_003863
    • N2-(4-fluorobenzyl)-4,5-dihydro-1,3-thiazol-2-amine
    • S14515
    • 2-(P-ANISIDINO)-2-THIAZOLINE
    • N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
    • NSC-157319
    • Z56837061
    • 56242-67-2
    • IFLab1_003708
    • AKOS000116039
    • DTXSID90971674
    • EN300-02793
    • N-(4-Methoxyphenyl)-4,5-dihydrothiazol-2-amine
    • IDI1_009815
    • SCHEMBL23299516
    • CS-0218989
    • NSC157319
    • MDL: MFCD01848366
    • Inchi: 1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12)
    • InChI Key: WEOIFJBMNPJTJC-UHFFFAOYSA-N
    • SMILES: S1C(=NCC1)NC1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 208.06716
  • Monoisotopic Mass: 208.06703418g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 58.9Ų

Experimental Properties

  • PSA: 33.62
  • LogP: 1.71850

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Security Information

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Pricemore >>

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Additional information on N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Introduction to N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 56242-67-2)

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 56242-67-2) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers worldwide. This heterocyclic amine derivative combines a thiazole core with a 4-methoxyphenyl substituent, making it a versatile scaffold for the development of novel bioactive molecules.

The thiazole moiety is a prominent pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. It is prominently featured in numerous therapeutic agents, including antibiotics, antifungals, and anti-inflammatory drugs. The presence of the 4-methoxyphenyl group in N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine further enhances its potential by introducing hydrophobic interactions and electronic modulation, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

In recent years, there has been a surge in research focused on developing new derivatives of thiazole-based compounds due to their demonstrated efficacy in various disease models. The structural flexibility of the thiazole ring allows for modifications that can fine-tune biological activity, making it an attractive platform for drug discovery. Specifically, N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been explored for its potential in addressing neurological disorders, where its ability to modulate neurotransmitter systems is of particular interest.

The synthesis of N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques not only enhance efficiency but also minimize side products, ensuring that the final product meets stringent quality standards.

The pharmacological profile of N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been extensively studied in preclinical models. Initial findings suggest that it exhibits promising activity against certain types of cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Additionally, its interaction with specific enzymes and receptors has been investigated for potential applications in treating inflammatory diseases and neurodegenerative conditions.

The compound's ability to cross the blood-brain barrier has also been a focal point of research. This property is crucial for developing therapeutic agents targeting central nervous system disorders. Preliminary studies have shown that N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine can effectively penetrate this barrier, suggesting its potential as a lead compound for further development.

In conclusion, N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 56242-67-2) strong>) represents a compelling candidate for pharmaceutical research due to its unique structural features and demonstrated biological activities. Its synthesis and pharmacological evaluation continue to be areas of active investigation, with the aim of identifying new therapeutic applications and optimizing its pharmacological properties for clinical use.

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